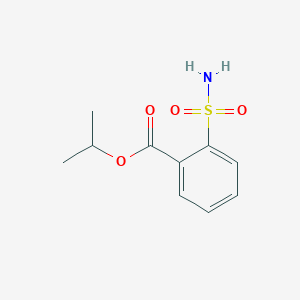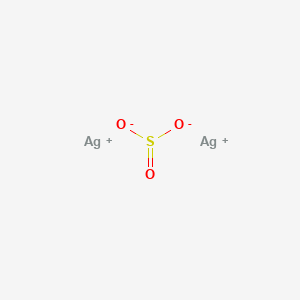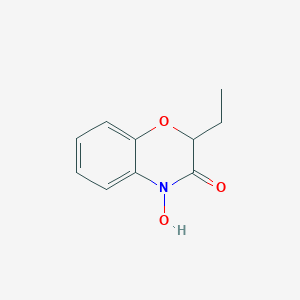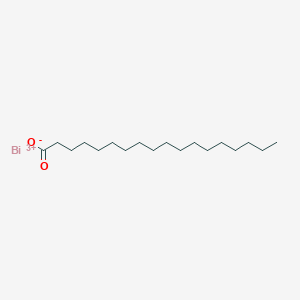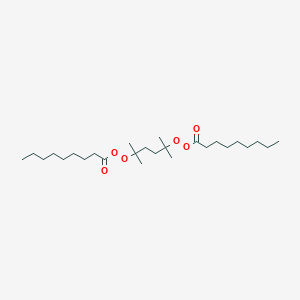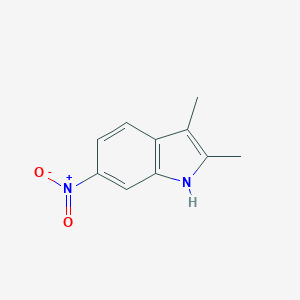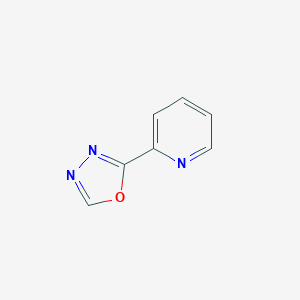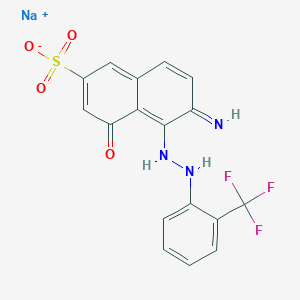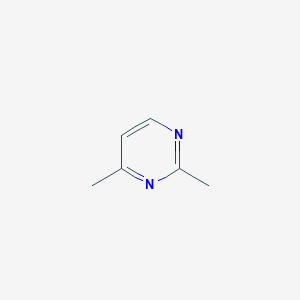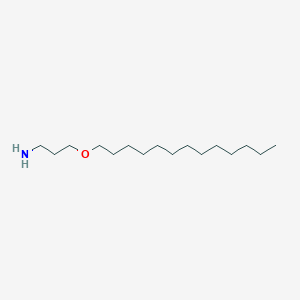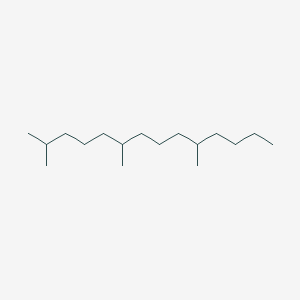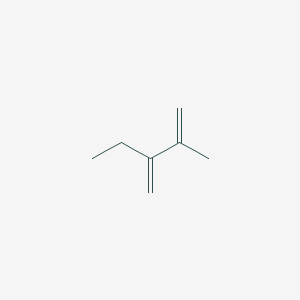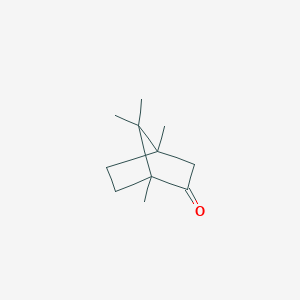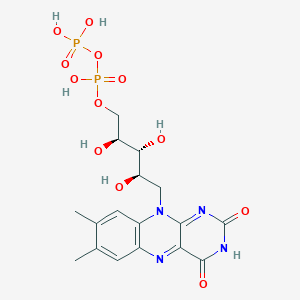
Riboflavin 5'-pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Riboflavin 5'-pyrophosphate (FMN) is a coenzyme that is involved in numerous biochemical reactions in the human body. FMN is synthesized from Riboflavin, which is a water-soluble vitamin that plays a vital role in the metabolism of carbohydrates, fats, and proteins. FMN is a crucial component of several enzymes that are involved in energy production and cellular respiration.
Mécanisme D'action
Riboflavin 5'-pyrophosphate functions as a cofactor in several enzymes by accepting and donating electrons during biochemical reactions. Riboflavin 5'-pyrophosphate is involved in the electron transport chain, which is responsible for the production of ATP, the energy currency of the cell. Riboflavin 5'-pyrophosphate is also involved in the metabolism of certain amino acids, such as tryptophan.
Effets Biochimiques Et Physiologiques
Riboflavin 5'-pyrophosphate plays a vital role in the metabolism of carbohydrates, fats, and proteins. It is involved in the production of ATP, which is necessary for cellular respiration. Riboflavin 5'-pyrophosphate is also involved in the metabolism of certain amino acids, such as tryptophan. Deficiencies in Riboflavin 5'-pyrophosphate can lead to several health problems, such as anemia, dermatitis, and cataracts.
Avantages Et Limitations Des Expériences En Laboratoire
Riboflavin 5'-pyrophosphate has several advantages for lab experiments. It is stable and easy to handle. Riboflavin 5'-pyrophosphate is also readily available and relatively inexpensive. However, Riboflavin 5'-pyrophosphate has some limitations for lab experiments. It is light-sensitive and can be easily degraded. Additionally, Riboflavin 5'-pyrophosphate can interfere with certain assays, such as the Bradford assay.
Orientations Futures
There are several future directions for the study of Riboflavin 5'-pyrophosphate. One area of research is the role of Riboflavin 5'-pyrophosphate in the development of cancer. Riboflavin 5'-pyrophosphate has been shown to be involved in the regulation of cell growth and proliferation, and may play a role in the development of cancer. Another area of research is the potential use of Riboflavin 5'-pyrophosphate as a therapeutic agent for certain diseases, such as cancer. Additionally, the study of Riboflavin 5'-pyrophosphate in the context of genetic disorders, such as Riboflavin transporter deficiency syndrome, is an area of ongoing research.
Méthodes De Synthèse
Riboflavin 5'-pyrophosphate is synthesized from Riboflavin in a two-step process. The first step involves the conversion of Riboflavin to Riboflavin 5'-phosphate by the enzyme Riboflavin kinase. The second step involves the conversion of Riboflavin 5'-phosphate to Riboflavin 5'-pyrophosphate by the enzyme Riboflavin 5'-pyrophosphate synthase.
Applications De Recherche Scientifique
Riboflavin 5'-pyrophosphate has numerous scientific research applications. It is used as a cofactor in several enzymes involved in energy production and cellular respiration. Riboflavin 5'-pyrophosphate is also used in the diagnosis of certain genetic disorders, such as Riboflavin transporter deficiency syndrome. Additionally, Riboflavin 5'-pyrophosphate has been studied for its potential use in the treatment of certain diseases, such as cancer.
Propriétés
Numéro CAS |
14985-41-2 |
|---|---|
Nom du produit |
Riboflavin 5'-pyrophosphate |
Formule moléculaire |
C17H22N4O12P2 |
Poids moléculaire |
536.3 g/mol |
Nom IUPAC |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-32-35(30,31)33-34(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,30,31)(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1 |
Clé InChI |
DJICTQVUSNOZCH-MBNYWOFBSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)O)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O |
Autres numéros CAS |
14985-41-2 |
Synonymes |
riboflavin 5'-pyrophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



